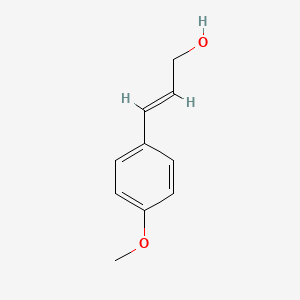

3-(4-Methoxyphenyl)-2-propen-1-ol

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary target of 3-(4-Methoxyphenyl)-2-propen-1-ol, also known as MMPP, is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis. It is implicated in a number of autoimmune diseases and is a key mediator of chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .

Mode of Action

MMPP acts as a selective inhibitor of STAT3 . It inhibits the activation of STAT3 and its downstream signaling in murine macrophages and human synoviocytes . This inhibition results in a decrease in pro-inflammatory responses, thereby mitigating inflammation and joint damage .

Biochemical Pathways

The action of MMPP affects the STAT3 pathway . By inhibiting STAT3, MMPP disrupts the downstream signaling involved in the production of pro-inflammatory cytokines . Additionally, MMPP also influences the MAO-B and MAPK pathways , further contributing to its anti-inflammatory and anti-arthritic activities .

Result of Action

The inhibition of STAT3 by MMPP leads to a decrease in pro-inflammatory responses, which can help in mitigating inflammation and joint damage . In experimental models, MMPP has shown to ameliorate dopamine depletion in the striatum and reduce inflammatory marker elevation in primary cultured neurons . It has also demonstrated potent anti-arthritic activity in a collagen antibody-induced arthritis (CAIA) mouse model .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-2-propen-1-ol can be achieved through several methods. One common approach involves the aldol condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetone, followed by reduction of the resulting α,β-unsaturated ketone. The reaction conditions typically involve the use of a base such as potassium hydroxide in an aqueous medium, followed by catalytic hydrogenation or reduction using sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(4-Methoxyphenyl)-2-propen-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The reduction of the compound can yield the corresponding saturated alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products:

Oxidation: 3-(4-Methoxyphenyl)-2-propenal (cinnamaldehyde derivative) or 3-(4-Methoxyphenyl)-2-propenoic acid (cinnamic acid derivative).

Reduction: 3-(4-Methoxyphenyl)-propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(4-Methoxyphenyl)-2-propen-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research has explored its potential use in the treatment of neurodegenerative diseases due to its ability to inhibit certain enzymes and pathways involved in inflammation and oxidative stress.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Comparaison Avec Des Composés Similaires

3-(4-Methoxyphenyl)-2-propenal: An aldehyde derivative with similar structural features but different reactivity and applications.

3-(4-Methoxyphenyl)-propan-1-ol: A saturated alcohol derivative with different chemical properties and uses.

4-Methoxyphenylacetic acid: A carboxylic acid derivative with distinct chemical behavior and applications.

Uniqueness: 3-(4-Methoxyphenyl)-2-propen-1-ol is unique due to its combination of an unsaturated alcohol moiety and a methoxy-substituted phenyl ring. This structural feature imparts specific reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Activité Biologique

3-(4-Methoxyphenyl)-2-propen-1-ol, also known as p-methoxyphenylpropenol, is a compound that has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its antioxidant, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O2, with a molecular weight of approximately 164.20 g/mol. This compound features a methoxy group attached to a phenyl ring and an allyl alcohol structure, which contributes to its biological activity.

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress.

Key Findings:

- A study demonstrated that derivatives of this compound exhibited antioxidant activity superior to ascorbic acid in DPPH radical scavenging assays .

- The compound's ability to inhibit lipid peroxidation and restore antioxidant enzyme levels has been documented, suggesting its potential in preventing oxidative damage in various biological systems.

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity against several cancer cell lines.

Case Studies:

- Human Glioblastoma U-87 Cells : The compound displayed cytotoxic effects, inducing apoptosis in U-87 cells at lower concentrations compared to other tested compounds .

- Triple-Negative Breast Cancer (MDA-MB-231) : While less effective than in glioblastoma cells, it still showed notable cytotoxicity against this aggressive cancer type .

These findings suggest that the compound may interact with specific molecular targets involved in cancer progression and survival.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Research Insights:

- Inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators such as prostaglandins, indicating potential therapeutic applications in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The methoxy group enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.

- Cell Cycle Arrest and Apoptosis : Studies have shown that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis through mitochondrial pathways .

- Enzyme Inhibition : The ability to inhibit COX enzymes demonstrates its potential as an anti-inflammatory agent.

Comparative Biological Activity Table

Propriétés

IUPAC Name |

(E)-3-(4-methoxyphenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYICIIFSBJOBKE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283792 | |

| Record name | (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(4-Methoxyphenyl)-2-propen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53484-50-7, 17581-85-0 | |

| Record name | (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53484-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-ol, 3-(p-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017581850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-ol, 3-(4-methoxyphenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053484507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC26455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Methoxyphenyl)-2-propen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76 °C | |

| Record name | 3-(4-Methoxyphenyl)-2-propen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.